molecular formula C19H23N3O B11447999 N-(2-ethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

N-(2-ethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

Cat. No.: B11447999
M. Wt: 309.4 g/mol
InChI Key: XKGPWGBMGWAZRZ-UHFFFAOYSA-N
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Description

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound belonging to the benzodiazole family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl chain, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps. One common method starts with the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one using chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then subjected to further reactions, including condensation with various β-diketones or β-ketoesters, followed by treatment with ethylenediamine (EDA) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its specific structural features, such as the ethoxyphenyl group and the benzodiazole core

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-propylbenzimidazol-5-amine

InChI

InChI=1S/C19H23N3O/c1-3-11-22-14-21-17-12-16(9-10-18(17)22)20-13-15-7-5-6-8-19(15)23-4-2/h5-10,12,14,20H,3-4,11,13H2,1-2H3

InChI Key

XKGPWGBMGWAZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OCC

Origin of Product

United States

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